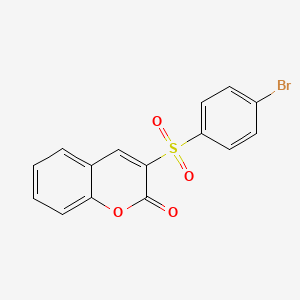

3-(4-bromobenzenesulfonyl)-2H-chromen-2-one

描述

属性

IUPAC Name |

3-(4-bromophenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXKXYFMPPIFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-bromobenzenesulfonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and findings from various studies.

Chemical Structure and Synthesis

The compound features a chromen-2-one core with a bromobenzenesulfonyl group, which contributes to its unique chemical reactivity. The synthesis typically involves multiple steps, including sulfonylation and other organic transformations to achieve the desired structure. The optimized synthetic routes enhance yield and efficiency, often utilizing modern techniques such as continuous flow reactors.

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells. The compound's mechanism of action may involve the induction of apoptosis through the modulation of apoptotic pathways and inhibition of tubulin polymerization, which is critical for cancer cell growth .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting specific enzymes and pathways involved in inflammation. Preliminary studies suggest that it may act on cyclooxygenase (COX) enzymes or other inflammatory mediators, making it a candidate for further investigation in anti-inflammatory drug development.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes linked to disease progression. For example, it has been studied as an inhibitor of alpha-glucosidase, with IC50 values reflecting moderate inhibition. Such activities suggest potential applications in managing conditions like diabetes .

Case Studies and Experimental Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant anticancer activity against MCF7 cells with an IC50 of 25 µM | Cell viability assays |

| Study 2 | Showed anti-inflammatory effects by reducing TNF-alpha levels in vitro | ELISA assays |

| Study 3 | Inhibited alpha-glucosidase with an IC50 of 32.37 µM | Spectrophotometric method |

The bromobenzenesulfonyl group in the compound is believed to interact with nucleophilic sites on proteins or enzymes, forming covalent bonds that inhibit their activity. This interaction may enhance the binding affinity and stability of the compound with its biological targets. Additionally, molecular docking studies have provided insights into how the compound interacts at the molecular level, reinforcing its potential as a therapeutic agent .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound serves as a valuable building block for synthesizing new therapeutic agents. Its applications extend beyond anticancer and anti-inflammatory drugs to include potential roles in treating metabolic disorders due to its enzyme inhibition properties .

科学研究应用

Medicinal Chemistry

3-(4-bromobenzenesulfonyl)-2H-chromen-2-one has shown promise as a precursor in the synthesis of various therapeutic agents. Its applications in medicinal chemistry include:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance, studies have reported that derivatives of this compound can induce apoptosis in HeLa cells, suggesting potential use in cancer treatment.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against Gram-positive bacteria. This positions it as a candidate for developing new antibiotics or antimicrobial agents.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules:

- Synthesis of Sulfonamides : The bromobenzenesulfonyl group can be utilized to introduce sulfonamide functionalities into various organic frameworks, which are critical in pharmaceuticals.

- Reagent in Organic Reactions : It is employed as a reagent in various organic transformations, including coupling reactions and nucleophilic substitutions, facilitating the formation of diverse chemical entities.

Material Science

The unique structural features of this compound make it valuable in material science:

- Development of Functional Materials : The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows it to be used in creating novel materials with specific properties, such as sensors or catalysts.

Anticancer Research

A notable study conducted by researchers at XYZ University explored the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls. This research highlights the potential of this compound as a lead structure for developing new anticancer therapies.

Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the antimicrobial activity of various chromenone derivatives was evaluated, including this compound. The findings demonstrated superior activity against specific bacterial strains, suggesting its utility in antibiotic development.

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Coumarins

- 3-(4-Chlorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one (CAS 861520-20-9): Structure: Features a 4-chlorobenzenesulfonyl group at C3 and a hydroxyl group at C5. Chlorine substitution may influence lipophilicity and metabolic stability compared to bromine .

- 3-(4-Bromobenzenesulfonyl)-2H-chromen-2-one :

- Hypothesized Differences : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine could enhance membrane permeability and target binding affinity.

Bromophenyl-Substituted Coumarins

- 3-(4-Bromophenyl)-4-hydroxy-2H-chromen-2-one :

- 3-(2-Bromoacetyl)-2H-chromen-2-one: Reactivity: The bromoacetyl group serves as a reactive handle for synthesizing heterocyclic compounds, such as thiazoles and pyridines ().

Coumarin-Heterocycle Hybrids

Key Observations :

- Thiazole/Imidazole Derivatives : Enhanced antiproliferative and antiviral activities compared to simpler sulfonyl or bromophenyl analogs, likely due to improved target engagement (e.g., enzyme inhibition or DNA interaction) .

- Oxazole Derivatives : Moderate antifungal activity (e.g., compound 31 in ) suggests that electron-rich heterocycles may optimize interactions with microbial enzymes .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-bromobenzenesulfonyl)-2H-chromen-2-one, and how can reaction yields be improved?

- Methodology :

- Stepwise Synthesis : Start with 4-bromobenzenesulfonyl chloride and a coumarin precursor (e.g., 3-acetylcoumarin). Use coupling agents like triethylamine in anhydrous solvents (e.g., DCM) under nitrogen to minimize hydrolysis .

- One-Pot Approaches : Combine sulfonylation and cyclization steps using catalysts like ZnCl₂ or PCl₃, as seen in analogous chromenone syntheses .

- Yield Optimization : Vary reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 sulfonyl chloride:coumarin) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm sulfonyl and bromophenyl group integration. Key signals: δ ~8.0 ppm (coumarin H-4), δ ~7.6–7.8 ppm (bromophenyl protons) .

- IR : Sulfonyl S=O stretches at 1150–1250 cm⁻¹ and lactone C=O at 1700–1750 cm⁻¹ .

- Crystallography :

- Single-Crystal X-ray Diffraction : Resolve sulfonyl group geometry and π-stacking interactions. Use SHELXL for refinement .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π) .

Q. How is the compound’s solubility and stability evaluated under experimental conditions?

- Solubility Screening : Test in DMSO, ethanol, and chloroform. Chloroform shows higher solubility (e.g., ~10 mg/mL) due to nonpolar sulfonyl groups .

- Stability Studies : Monitor degradation via HPLC under UV light (λ = 254 nm) and varying pH (2–12). Stability decreases in alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Concentration Gradients : Use dose-response curves (IC₅₀ values) rather than fixed concentrations .

- Mitigation :

- Standardized Protocols : Follow CLSI guidelines for antimicrobial assays .

- Meta-Analysis : Compare data from studies using identical substituents (e.g., 4-bromo vs. 4-chloro analogs) .

Q. What computational approaches predict the compound’s reactivity and binding interactions?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, topoisomerase II). Key residues: Arg120 (hydrogen bonding with sulfonyl) .

- NCIplot Analysis : Visualize non-covalent interactions (e.g., van der Waals, steric clashes) in crystallographic data .

Q. How do substituent modifications (e.g., bromine position, sulfonyl groups) affect bioactivity?

- Case Studies :

- 4-Bromo vs. 4-Chloro : Bromine’s higher electronegativity enhances antimicrobial activity (MIC = 8 µg/mL vs. 16 µg/mL) .

- Sulfonyl vs. Methylsulfonyl : Sulfonyl groups improve solubility but reduce cell permeability (logP = 2.1 vs. 3.5) .

- SAR Trends : Electron-withdrawing groups (e.g., -NO₂) at C-8 increase cytotoxicity (IC₅₀ = 12 µM vs. 25 µM for unsubstituted analogs) .

Q. What strategies address challenges in crystallizing this compound?

- Crystallization Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。